molecular formula C17H12BrClN4 B11212334 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11212334
M. Wt: 387.7 g/mol
InChI Key: YHSBPJJYYPNROD-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold combining a 1,2,4-triazole ring fused with a pyrimidine moiety. Its molecular formula is C₁₇H₁₂BrClN₄, with a molecular weight of 378.66 g/mol. The compound features a 3-bromophenyl substituent at the 7-position and a 4-chlorophenyl group at the 5-position (Figure 1).

Triazolopyrimidines are recognized for their structural versatility, allowing modifications at the 2-, 5-, 6-, and 7-positions to optimize biological activity.

Properties

Molecular Formula

C17H12BrClN4

Molecular Weight

387.7 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12BrClN4/c18-13-3-1-2-12(8-13)16-9-15(11-4-6-14(19)7-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)

InChI Key

YHSBPJJYYPNROD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as hydrazine hydrate to form the triazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazolopyrimidine ring or the halogen substituents, potentially leading to dehalogenation or ring reduction.

    Substitution: The bromine and chlorine atoms on the phenyl rings make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential as an antimicrobial, antifungal, or anticancer agent could be explored through in vitro and in vivo studies.

Medicine

In medicine, derivatives of triazolopyrimidines have been investigated for their therapeutic potential. This compound could be studied for its efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties could be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Groups : Bromophenyl substituents (e.g., 5f in ) exhibit higher melting points than alkyl/alkoxy variants (e.g., 5g, 3f), likely due to stronger intermolecular halogen bonding .
  • Chlorine at 5-Position : The target compound’s 4-chlorophenyl group may enhance metabolic stability compared to unsubstituted phenyl groups, as seen in 7-chloro-5-(4-ClPh) derivatives .

Pharmacological Activity Comparisons

Anticonvulsant Activity

Triazolopyrimidines with alkoxy or phenoxy groups at the 7-position show notable activity in maximal electroshock (MES) tests:

Compound ED₅₀ (mg/kg) Reference
Carbamazepine 11.8
Valproate 272
7-(Heptyloxy)-5-Ph (3f) 84.9
Target Compound Not tested

The target compound’s 3-bromophenyl and 4-chlorophenyl groups may improve blood-brain barrier penetration compared to alkoxy derivatives like 3f, though empirical data are lacking .

Anticancer Activity

Triazolopyrimidines with trifluoromethyl or bromo substituents demonstrate microtubule-targeting effects:

  • N7-(4-Bromophenyl)-5-Me (8l) : Inhibits tubulin polymerization (IC₅₀ = 0.12 µM) by binding to the vinca domain, overcoming multidrug resistance .
  • 5-(3-BrPh)-2-NH₂ (8-13) : Potent mediator release inhibitor (IC₅₀ = 0.8 µM in histamine release assays) .

The target compound’s halogenated aryl groups align with SAR requirements for tubulin inhibition but lack functional groups (e.g., trifluoroethylamino) critical for optimal potency in series like 8l .

Biological Activity

7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with bromine and chlorine substituents on the phenyl rings. Its unique structure may influence its biological activity by affecting its binding affinity to various molecular targets.

Property Value
IUPAC Name This compound
Molecular Formula C16H14BrClN4
Molecular Weight 363.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cancer progression and inflammation.

  • Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been reported to inhibit cell proliferation and induce apoptosis through mechanisms involving the ERK signaling pathway .
  • Anti-inflammatory Effects : Compounds within this class have also demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways related to immune response.

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative activity of a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The most active derivative exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
    Cell Line IC50 (μM) Comparison Drug (IC50 μM)
    MGC-8039.4710 (5-Fu)
    HCT-1169.5812 (5-Fu)
    MCF-713.115 (5-Fu)
  • Mechanistic Insights : The compound was shown to inhibit the phosphorylation of key proteins involved in cell signaling pathways (ERK1/2, c-Raf), leading to reduced cell viability and increased apoptosis in treated cells. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent .
  • Inhibition of Enzymatic Activity : Another study highlighted the ability of triazolo-pyrimidine derivatives to inhibit USP28 activity, which is crucial for cancer cell proliferation. The interaction between the bromophenyl group and specific amino acids in the enzyme's active site was noted as pivotal for the inhibitory effect .

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